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C.I.Acid Red 263

Cat. No.: B1173297
CAS No.: 12239-09-7
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Description

Significance of Azo Dyes in Contemporary Chemical Research

Azo dyes hold significant importance in contemporary chemical research due to their diverse applications and intriguing chemical properties. They represent the largest volume of synthetic colorants produced globally, with extensive use in industries such as textiles, printing, and paper manufacturing. nih.gov Beyond their traditional roles as coloring agents, azo dyes are subjects of research in areas including analytical chemistry, where heterocyclic azo dyes are utilized for metal ion measurement due to their photometric sensitivity. jchemrev.com Their environmental stability, ease of manufacturing, and optical and electrical qualities also contribute to their continued research interest. jchemrev.comjchemrev.com Furthermore, azo compounds, both natural and synthetic, are being explored for potential pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. mdpi.com

Historical and Industrial Context of Acid Red Dyes in Chemical Processes

The history of dyes spans millennia, with early colorants derived from natural sources like plants and insects. doi.orgresearchgate.net Red dyes, in particular, have a rich history, with natural sources such as madder, kermes, and cochineal being highly valued in ancient and medieval times for their vibrant hues. doi.orgfitnyc.edusilhouettescostumes.comnoshingswithnicole.com The advent of synthetic dyes in the mid-19th century, ushered in by the discovery of mauveine, revolutionized the dyeing industry. jchemrev.comjchemrev.com Acid dyes, a class to which C.I. Acid Red 263 belongs, are primarily used for coloring protein fibers like wool and silk, as well as nylon. They are characterized by the colored part of the molecule being an anion, which affixes to cationic groups in the fiber, often with the assistance of an acid in the dyeing process. doi.org The development of synthetic red acid dyes provided more consistent, cost-effective, and vibrant alternatives to many natural red colorants.

Rationale for Dedicated Academic Investigation of C.I. Acid Red 263

Dedicated academic investigation of specific azo dyes like C.I. Acid Red 263 is warranted for several reasons. Understanding the precise chemical structure and properties of individual dyes is crucial for optimizing their synthesis, application, and environmental impact. While azo dyes share common structural features, variations in substituents and molecular architecture lead to distinct color properties, fastness characteristics, and interactions with different substrates. Research on C.I. Acid Red 263 allows for a deeper understanding of how its specific molecular structure influences its behavior during dyeing processes, its stability under various conditions, and its potential interactions in different environments. Such studies contribute to the broader knowledge base of azo dye chemistry, facilitating the design of new dyes with tailored properties and improved sustainability.

Overview of Major Research Domains Pertinent to C.I. Acid Red 263 Studies

Research pertinent to C.I. Acid Red 263 encompasses several key domains:

Synthesis and Structural Characterization: Investigating optimized synthetic routes for C.I. Acid Red 263 and confirming its molecular structure using analytical techniques. C.I. Acid Red 26, a related compound, is synthesized by the diazo coupling of 2,4-dimethylbenzenamine with 3-Hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com While the specific synthesis of C.I. Acid Red 263 may vary, it would similarly involve diazo chemistry.

Physicochemical Properties: Studying its solubility in various solvents, lightfastness, thermal stability, and other physical and chemical properties relevant to its application and environmental fate. C.I. Acid Red 26 is described as soluble in water, yielding red-orange to red solutions, and hardly soluble in ethanol (B145695) and acetone. worlddyevariety.com

Dyeing and Application Studies: Examining its performance on different fibers (e.g., wool, nylon), optimizing dyeing parameters such as pH, temperature, and concentration, and evaluating its color yield and fastness properties. Acid dyes are primarily used for wool and nylon. doi.org

Environmental Fate and Remediation: Researching its persistence in the environment, methods for its degradation or removal from wastewater, and the identification of breakdown products. The environmental impact of azo dyes and their removal from effluents is a significant area of research. nih.gov

Interaction with Other Substances: Studying its interactions with surfactants, mordants, or other chemicals used in dyeing processes or present in the environment. Research exists on the interaction of other acid dyes, such as C.I. Acid Red 27, with substances like surfactants in micellar media. pcbiochemres.com

Here is a table summarizing some general properties of a related acid red dye, C.I. Acid Red 26, which shares the acid dye classification with C.I. Acid Red 263 and provides insight into the typical characteristics of such compounds:

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂ worlddyevariety.com
Molecular Weight480.42 g/mol worlddyevariety.com
CAS Registry Number3761-53-3 worlddyevariety.com
AppearanceColourful red yellow light worlddyevariety.com
Solubility (Water)Soluble (red orange to red) worlddyevariety.com
Solubility (Ethanol)Hardly soluble worlddyevariety.com
Solubility (Acetone)Hardly soluble worlddyevariety.com
Solubility (Other Organic Solvents)Insoluble worlddyevariety.com
Reaction with Strong Sulfuric AcidBlushing to wine red, yellow and red for diluted worlddyevariety.com

Properties

CAS No.

12239-09-7

Molecular Formula

O5STi

Synonyms

C.I.Acid Red 263

Origin of Product

United States

Environmental Behavior and Remediation Strategies for C.i. Acid Red 263

Advanced Oxidation Processes (AOPs) for C.I. Acid Red 263 Degradation

Advanced oxidation processes are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to mineralize organic pollutants into less harmful substances like carbon dioxide and water. These processes are considered effective for treating wastewater containing recalcitrant and toxic dyes. However, specific studies detailing the application of AOPs for the degradation of C.I. Acid Red 263 are not available in the reviewed literature. The following sections will discuss the general principles of these technologies as they apply to acid red dyes, with the caveat that the information is not specific to C.I. Acid Red 263.

The Photo-Fenton process is an AOP that utilizes Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) in the presence of ultraviolet (UV) light to generate hydroxyl radicals. This process is known to be effective in the degradation of various azo dyes.

In a typical Photo-Fenton reaction, ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The presence of UV light enhances this process by photoreducing the resulting ferric ions (Fe³⁺) back to ferrous ions, thereby regenerating the catalyst and producing additional hydroxyl radicals.

The primary reactions involved are:

Fenton's Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Photo-reduction of Fe³⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the chromophoric azo bonds (-N=N-) and aromatic rings of dye molecules, leading to their decolorization and eventual mineralization. While this is the general mechanism, the specific degradation pathway, intermediate products, and reaction kinetics for C.I. Acid Red 263 have not been documented.

The efficiency of the Photo-Fenton process is influenced by several factors, including the concentration of the catalyst (ferrous or ferric ions), the dosage of hydrogen peroxide, the pH of the solution, and the intensity of the UV light. For many azo dyes, the optimal pH is typically acidic (around 3) to prevent the precipitation of iron hydroxides.

The nature of the catalytic system, whether homogeneous (dissolved iron salts) or heterogeneous (iron-based solid catalysts), also plays a crucial role. Heterogeneous catalysts offer the advantage of easier recovery and reuse, minimizing secondary pollution. Studies on other acid red dyes have explored the use of various iron-containing materials as catalysts to enhance degradation rates. However, research on the influence of different catalytic systems on the degradation kinetics of C.I. Acid Red 263 is currently absent from the scientific literature.

Electrochemical oxidation is another AOP that can be used for the treatment of dye-containing wastewater. This process involves the generation of oxidants, such as hydroxyl radicals, on the surface of an anode when an electrical potential is applied. The choice of anode material is critical to the efficiency of the process.

The degradation of dyes through electrochemical oxidation can occur via two main mechanisms:

Direct oxidation: The dye molecule is directly oxidized at the anode surface.

Indirect oxidation: Oxidants, such as hydroxyl radicals, active chlorine, or persulfates, are electrochemically generated in the solution and then react with the dye molecules.

Research on the electrochemical oxidation of various acid red dyes has demonstrated high decolorization and mineralization efficiencies. nih.govut.ac.ir The effectiveness of the process is dependent on parameters such as current density, pH, electrode material, and the composition of the supporting electrolyte. ut.ac.ir Specific studies on the electrochemical oxidation of C.I. Acid Red 263, including its degradation mechanism and efficiency under different conditions, have not been found.

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. Ozone can react with dye molecules either directly or indirectly through the formation of hydroxyl radicals.

Ozone can directly attack the chromophoric groups of azo dyes, leading to decolorization. This direct reaction is more selective than reactions involving hydroxyl radicals. At alkaline pH, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals, which then contribute to the degradation of the dye in a non-selective manner.

Data on the Degradation of Related Acid Red Dyes

Due to the lack of specific data for C.I. Acid Red 263, the following table presents findings for other acid red dyes to illustrate the general effectiveness of Advanced Oxidation Processes. It is crucial to note that these results cannot be directly extrapolated to C.I. Acid Red 263.

Acid Red DyeTreatment ProcessKey FindingsReference
Acid Red 14 (AR14)Electro-Fenton94% removal efficiency was achieved in 30 minutes with an electrolysis current of 120 mA/cm², 0.2 mM of Fe²⁺, and a pH of 3. ut.ac.ir
Acid Red BCatalytically Assisted Electrochemical OxidationThe addition of titanium dioxide enhanced the degradation of the dye. The nitrogen-nitrogen double bond was oxidized to nitrate. nih.gov
Acid Red GPhotooxidation with H₂O₂The best results for decolorization were obtained in the presence of ferrous ions in acidic and neutral media.

Ozonation and Combined Ozone-Based Processes in Environmental Remediation

Synergistic Effects in Ozone-Electrolysis Systems

The combination of ozonation and electrolysis, known as the ozone-electrolysis process (OEP), has demonstrated a significant synergistic effect in the degradation of recalcitrant azo dyes. This hybrid system enhances the generation of highly reactive hydroxyl radicals (•OH), leading to more efficient decolorization and mineralization of the dye molecules than either process operating alone.

Research on C.I. Acid Red 18 (AR18) revealed that the ozone-electrolysis process is highly effective for both color and total organic carbon (TOC) removal. researchgate.net The process demonstrated a clear synergistic effect on the decolorization rate of AR18. researchgate.net Key operational parameters such as the concentration of a supporting electrolyte (e.g., NaCl), current density, and the initial pH of the solution were found to significantly influence the removal efficiency. researchgate.net The destruction of the AR18 molecular structure was confirmed by UV-vis spectra analysis during the OEP treatment. researchgate.net

Similarly, a combined treatment system of ozonation and electrocoagulation (a related electrochemical process) was studied for the removal of C.I. Acid Red 114. The combined system showed impressive results, achieving 93% color removal, 94.25% dye removal, and 80.6% COD removal with very short hydraulic retention times (2 minutes in the ozonation reactor and 0.85 minutes in the EC reactor). This combined approach was also found to be more efficient in terms of energy consumption and produced significantly less waste sludge compared to the individual processes.

Table 1: Comparative Efficiency of Ozone-Electrolysis and Related Systems for Analogous Dyes

Compound System Color Removal TOC/COD Removal Key Findings
C.I. Acid Red 18 Ozone-Electrolysis (OEP) High High Demonstrated clear synergistic effect on decolorization rate. researchgate.net
C.I. Acid Red 114 Ozonation-Electrocoagulation 93% 80.6% (COD) Shorter retention time and less sludge production than individual processes.

| C.I. Reactive Black 5 | Electro-Peroxone (EP) | 100% (in 60 min) | 74% (in 120 min for real effluent) | EP process was found to be more effective for dye degradation than ozonation and electrolysis alone. bohrium.comnih.gov |

Peroxone (UV/H₂O₂) and Related Photochemical Oxidation Systems

Advanced oxidation processes (AOPs) that utilize a combination of ultraviolet (UV) light and an oxidant, typically hydrogen peroxide (H₂O₂), are effective for degrading complex organic molecules like azo dyes. The UV/H₂O₂ process, also known as the Peroxone process when combined with ozone, generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

Studies on reactive azo dyes, such as C.I. Reactive Red 141, have shown that the UV/H₂O₂ process can achieve complete color removal in as little as 15 minutes under optimal conditions. researchgate.net The efficiency of these systems is, however, sensitive to the presence of radical scavengers commonly found in textile wastewater, such as carbonate, bicarbonate, and chloride ions, which can inhibit the rate of color decay. researchgate.net

The photoelectro-peroxone (PEP) process, which integrates ozonation, UV photolysis, and electrochemical H₂O₂ generation, represents a further enhancement. This system can create significant synergistic effects, dramatically increasing the degradation rate constant for organic pollutants. researchgate.net For instance, the PEP process was found to be significantly more effective for decolorizing reactive azo dyes than ozonation, electrolysis, or UV photolysis alone. bohrium.com Investigations into the degradation of Acid Red 151 by the peroxone process (O₃/H₂O₂) showed that operational parameters such as pH, initial dye and ozone concentrations, and the molar ratio of H₂O₂ to ozone are critical for optimizing treatment efficiency. researchgate.netmetu.edu.tr

Quantum Yield and Energy Efficiency Analyses

In the context of photochemical degradation, the quantum yield (Φ) is a critical parameter that measures the efficiency of a photochemical process. It is defined as the number of specific events (e.g., molecules of a dye degraded) occurring per photon absorbed by the system. wikipedia.org A higher quantum yield indicates a more efficient use of light energy in the degradation process. Since not all absorbed photons lead to a successful degradation reaction, the quantum yield is typically less than 1, unless a photo-induced chain reaction occurs. wikipedia.org

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is another important characteristic of dye molecules. wikipedia.org For fluorescent dyes like rhodamines, quantum yields can be quite high, but this property is distinct from the photochemical quantum yield of degradation. nih.govnih.gov

Energy efficiency analysis is crucial for evaluating the practical applicability and economic viability of photochemical oxidation systems. This involves calculating the electrical energy consumption required to achieve a certain level of pollutant removal. For instance, in the electro-peroxone degradation of Acid Violet 19, energy consumption was reported as 0.085 kWh per gram of TOC removed under optimal conditions, highlighting the system's efficiency. nih.gov Such analyses are vital for comparing different AOPs and scaling them up for industrial applications. While specific quantum yield data for the degradation of C.I. Acid Red 263 or its direct analogs via UV/H₂O₂ were not available, the principles remain fundamental to assessing the process's efficiency.

Photocatalytic Degradation of C.I. Acid Red 263 and Analogous Compounds

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, leading to the breakdown of organic pollutants.

Semiconductor Photocatalyst Systems

Semiconductors like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) are widely used as photocatalysts due to their high activity, chemical stability, non-toxicity, and low cost. nih.govjwent.net

Titanium dioxide (TiO₂) is one of the most extensively studied photocatalysts for the degradation of azo dyes. researchgate.netmdpi.com When TiO₂ particles are irradiated with photons of energy greater than their band gap, electron-hole pairs are generated. opensciencepublications.com These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which attack and mineralize the dye molecules. opensciencepublications.com

The efficiency of TiO₂ photocatalysis is influenced by several factors, including catalyst concentration, pH, initial dye concentration, and irradiation time. jwent.netnih.gov Studies on various acid red dyes have demonstrated high degradation efficiencies. For example, in the treatment of C.I. Reactive Red 239, a TiO₂ concentration of 1 g·L⁻¹ resulted in approximately 90% degradation in 45 minutes, reaching 99% after 120 minutes. nih.gov Research on Acid Red 18 using a TiO₂/Zeolite nanocomposite achieved 96.3% dye removal in 125 minutes under optimal conditions (pH 6.5, catalyst dose 0.88 g/L). jwent.net Furthermore, modifying TiO₂ by creating composites, such as with Fe₃O₄, has been shown to enhance photocatalytic activity. A Fe₃O₄@TiO₂ composite achieved a 93.56% degradation rate for Acid Red 73 in just 24 minutes, significantly outperforming pure TiO₂. mdpi.com

Table 2: Performance of TiO₂-Based Photocatalysis on Analogous Acid Red Dyes

Compound Catalyst Catalyst Dose Time Degradation Efficiency
C.I. Reactive Red 239 TiO₂ P25 1.0 g/L 120 min 99%
C.I. Acid Red 18 TiO₂/Zeolite 0.88 g/L 125 min 96.3%
C.I. Acid Red 73 Fe₃O₄@TiO₂ Not specified 24 min 93.56%
C.I. Acid Red 88 TiO₂ 0.5 g/L Not specified 99.6% (optimized)

Zinc oxide (ZnO) has emerged as a promising alternative to TiO₂ for photocatalytic applications, possessing a similar wide band gap (3.37 eV) and in some cases, higher quantum efficiency. nih.govitu.edu.trgovtsciencecollegedurg.ac.in It is also an environmentally friendly and low-cost material. researchgate.net The mechanism of ZnO photocatalysis is analogous to that of TiO₂, involving the generation of electron-hole pairs and subsequent production of reactive oxygen species under UV irradiation. nih.gov

Numerous studies have confirmed the effectiveness of ZnO in degrading acid red dyes. The photocatalytic degradation of C.I. Acid Red 27 using immobilized ZnO on glass plates achieved complete decolorization and degradation, with efficiency increasing with light intensity. nih.gov For Acid Red 14, ZnO-mediated photocatalysis was shown to follow first-order reaction kinetics. itu.edu.tr The process can be enhanced by the addition of H₂O₂ up to an optimal concentration. itu.edu.tr The use of ZnO nanoparticles has also been explored, with studies showing high surface area and more active sites, leading to efficient degradation of various azo dyes. govtsciencecollegedurg.ac.indeswater.com

Table 3: Performance of ZnO-Based Photocatalysis on Analogous Acid Red Dyes

Compound Catalyst System Key Findings
C.I. Acid Red 27 Nano ZnO Slurry Optimum conditions for catalyst amount, pH, and dye concentration were determined for effective degradation. researchgate.net
C.I. Acid Red 27 Immobilized ZnO Continuous-mode Complete decolorization achieved; efficiency increased with light intensity and decreased with flow rate. nih.gov
C.I. Acid Red 14 ZnO Slurry Degradation followed first-order kinetics; H₂O₂ addition improved decolorization. itu.edu.tr
C.I. Acid Red 1 ZnO Slurry The presence of Ag+ doping did not significantly enhance the photocatalytic activity of ZnO. deswater.com

| C.I. Acid Red 114 | ZnO-Cu₂O | Slurry | Composite catalyst showed good reusability over three cycles. researchgate.net |

Adsorption-Based Removal and Sorption Dynamics of C.I. Acid Red 263

Adsorption Isotherm Modeling for Equilibrium Studies (Langmuir, Freundlich)

Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. mdpi.com The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. core.ac.uk It is expressed by the equation: qe = (qmax * b * Ce) / (1 + b * Ce) where qe is the amount of dye adsorbed at equilibrium (mg/g), Ce is the equilibrium concentration of the dye in solution (mg/L), qmax is the maximum monolayer adsorption capacity (mg/g), and b is the Langmuir constant related to the affinity of the binding sites (L/mg). nih.gov

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. core.ac.uk It is given by the equation: qe = Kf * Ce^(1/n) where Kf is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)), and n is the heterogeneity factor, which indicates the favorability of the adsorption process. researchgate.net

Studies on various acid red dyes have shown that their adsorption behavior can often be well-described by these models. For example, the adsorption of Acid Red 18 on multi-walled carbon nanotubes was best fitted by the Langmuir isotherm, indicating monolayer adsorption. semanticscholar.org Similarly, the adsorption of Acid Red 66 onto Fe/FeC composites and Acid Red 27 onto different chitosan (B1678972) morphologies also followed the Langmuir model. nih.govmdpi.com In contrast, the adsorption of an acid red dye on leather fibers was well-described by the Freundlich model in some cases. researchgate.net

Table 4: Isotherm Model Parameters for Acid Red Dye Adsorption

Adsorbent Target Dye Best Fit Model qmax (mg/g) (from Langmuir) Reference
HMNP Acid Red 18 Langmuir Not Specified 0.996 nih.gov
Chitosan Hydrogel Acid Red 27 Langmuir 2732.2 (at 20°C) >0.99 mdpi.com
Fe/FeC Composite Acid Red 66 Langmuir 15.53 (at 25°C) Not Specified nih.gov
MWCNTs Acid Red 18 Langmuir 166.67 0.985 semanticscholar.org

Adsorption Kinetic Studies and Rate-Limiting Mechanisms (Pseudo-First-Order, Pseudo-Second-Order)

Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-limiting step of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable to the initial stages of adsorption.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The equation is expressed as: t/qt = 1/(k2 * qe^2) + t/qe where qt is the amount of dye adsorbed at time t (mg/g), qe is the amount of dye adsorbed at equilibrium (mg/g), and k2 is the pseudo-second-order rate constant (g/mg·min).

Numerous studies on the adsorption of acid red dyes have found that the process is well-described by the pseudo-second-order kinetic model. This was observed for the adsorption of Acid Red 18 on modified nano-pumice, Acid Red 27 on various chitosan forms, and Acid Red 18 on MWCNTs, suggesting that chemisorption is a likely rate-controlling mechanism. semanticscholar.orgmdpi.comnih.gov The adsorption rate is often rapid initially, due to the availability of numerous active sites, and then slows down as the sites become saturated. semanticscholar.org

Table 5: Kinetic Model Parameters for Acid Red Dye Adsorption

Adsorbent Target Dye Best Fit Model k₂ (g/mg·min) Reference
HMNP Acid Red 18 Pseudo-Second-Order Not Specified 0.999 nih.gov
Chitosan Hydrogel Acid Red 27 Pseudo-Second-Order 1.32 x 10⁻⁵ >0.99 mdpi.com
MWCNTs Acid Red 18 Pseudo-Second-Order Not Specified 0.999 semanticscholar.org
Bentonite (B74815) Reactive Red 120 Pseudo-Second-Order Not Specified Not Specified researchgate.net

Parametric Optimization of Adsorption Processes (pH, Temperature, Adsorbent Dosage, Initial Concentration)

The efficiency of the dye adsorption process is significantly influenced by several operational parameters. nih.gov

pH: The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the ionization of the dye molecules. nih.gov For anionic dyes like C.I. Acid Red 263, adsorption is generally more favorable at lower (acidic) pH values. semanticscholar.orgresearchgate.net Under acidic conditions, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the anionic dye molecules. researchgate.net For example, the optimal pH for the removal of an acid red dye with activated carbon was found to be 4.5, and for Acid Red 18 with MWCNTs, it was 3. manipal.edusemanticscholar.org

Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. An increase in adsorption capacity with increasing temperature suggests an endothermic process, while a decrease indicates an exothermic one. mdpi.com For instance, the adsorption of Acid Red 114 on bentonite was found to be endothermic, with capacity increasing with temperature. ijcce.ac.ir Conversely, the removal of an acid red dye using activated carbon was determined to be exothermic, with an optimal temperature of 35°C. manipal.edu

Adsorbent Dosage: Generally, increasing the adsorbent dosage increases the percentage of dye removal due to the greater availability of active adsorption sites. researchgate.netresearchgate.net However, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) may decrease. semanticscholar.org

Initial Concentration: The initial dye concentration provides the driving force for mass transfer between the aqueous and solid phases. At lower concentrations, the removal percentage is often higher because sufficient adsorbent sites are available. manipal.edu As the initial concentration increases, the removal percentage may decrease as the active sites become saturated. researchgate.net However, the adsorption capacity (mg/g) typically increases with a higher initial concentration until saturation is reached. mdpi.com

Table 6: Optimal Parameters for Acid Red Dye Adsorption

Adsorbent Target Dye Optimal pH Optimal Temperature (°C) Key Observation Reference
Activated Carbon Acid Red Dye 4.5 35 Exothermic process manipal.edu
HMNP Acid Red 18 4.5 Not Specified (Endothermic) Max removal of 99% achieved at optimal conditions nih.gov
MWCNTs Acid Red 18 3.0 25 Adsorption decreased at higher pH semanticscholar.org
Bentonite Acid Red 114 11.0 55 Endothermic process ijcce.ac.ir

Desorption and Regeneration of Adsorbent Materials

The economic viability of an adsorption process is greatly enhanced by the ability to regenerate and reuse the adsorbent material. pandawainstitute.com Regeneration involves the removal of the adsorbed dye from the spent adsorbent, restoring its adsorptive capacity.

Common regeneration methods include:

Thermal Regeneration: This method involves heating the spent adsorbent to high temperatures (often >700°C) in the presence of an oxidizing agent like steam or carbon dioxide. saimm.co.za This process volatilizes and pyrolyzes the adsorbed organic dyes, effectively cleaning the adsorbent's pores. saimm.co.za However, it can lead to some loss of the adsorbent material and a decrease in mechanical strength. nih.gov

Chemical Regeneration: This involves washing the spent adsorbent with a chemical solution (eluent) that can desorb the dye. The choice of eluent depends on the nature of the adsorbent and adsorbate. For anionic dyes, alkaline solutions (e.g., NaOH) can be effective by increasing the negative charge on the adsorbent surface and promoting repulsion of the dye anions. Acidic solutions, like acetic acid, have also been used to regenerate activated carbon. pandawainstitute.com

Acid Washing: This can be used as a pre-treatment or post-treatment in conjunction with other methods to remove inorganic ash that may block pores, thereby improving the efficiency of the regeneration process. nih.govnih.gov

Studies have shown that regenerated activated carbon can sometimes exhibit even better performance than the pristine material. pandawainstitute.com After five adsorption/desorption cycles, the efficiency of bentonite for adsorbing Acid Red 114 fell from 244 to 173 mg/g. ijcce.ac.ir The choice of regeneration method depends on a balance between regeneration efficiency, cost, and the environmental impact of the regeneration process itself. worktribe.com

Biodegradation and Biotransformation of C.I. Acid Red 263

The environmental persistence of azo dyes such as C.I. Acid Red 263 has prompted extensive research into microbial degradation as a cost-effective and eco-friendly remediation strategy. researchgate.net Microorganisms, including various species of bacteria and fungi, have demonstrated the ability to decolorize and mineralize these complex synthetic compounds through various metabolic pathways. researchgate.netnaturalspublishing.com

Microbial Degradation Mechanisms by Bacteria and Fungi

The initial and most critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. emergentresearch.org This process is primarily carried out by a class of enzymes known as azoreductases, found in a diverse range of bacteria and some fungi. researchgate.netjuniperpublishers.com The breakdown of the dye molecule typically results in the formation of colorless, and often less toxic, aromatic amines, which can be further mineralized by microorganisms. juniperpublishers.comjabsonline.org

Azoreductase enzymes are the key players in the initial stage of azo dye biodegradation. emergentresearch.org They catalyze the reductive cleavage of the azo linkage, a biotransformation reaction that converts the colored dye into corresponding aromatic amines. juniperpublishers.com This reaction involves the transfer of electrons, typically from coenzymes like NADH or NADPH, to the azo bond. researchgate.netnih.gov

The enzymatic cleavage process generally occurs in two stages, requiring a total of four electrons to break the bond. researchgate.netemergentresearch.org Azoreductases are broadly categorized as flavin-dependent or flavin-independent. juniperpublishers.com Flavin-dependent enzymes require a flavin cofactor (like FMN) to mediate electron transfer from NAD(P)H to the azo dye substrate. mdpi.com These enzymes are found in both aerobic and anaerobic bacteria. While anaerobic conditions are often favored for the reductive cleavage, some aerobic bacteria produce intracellular azoreductases that function effectively. emergentresearch.orgjuniperpublishers.com The efficiency and substrate specificity of these enzymes can vary significantly among different microbial species. juniperpublishers.com

Following the initial cleavage of the azo bond by azoreductases, the resulting aromatic amines are subjected to further degradation. The complete mineralization of these intermediates is crucial, as some aromatic amines can be toxic or carcinogenic. mdpi.com The degradation pathway involves the opening of the aromatic rings, a process often carried out by enzymes like dioxygenases and dehydrogenases under aerobic conditions. nih.gov

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to identify the intermediate metabolites and elucidate the degradation pathway. researchgate.netresearchgate.netjabsonline.org For instance, studies on similar dyes like Acid Red 337 have shown its degradation by Bacillus megaterium into smaller aliphatic compounds and eventually CO2. researchgate.net Similarly, the degradation of Reactive Red 120 was found to proceed through the formation of more than two intermediate products before complete breakdown. jabsonline.org The degradation of Acid Blue 113 by Sphingomonas melonis was shown to proceed through benzoate (B1203000) and naphthalene (B1677914) degradation pathways, highlighting the complex enzymatic machinery involved. nih.gov These pathways ultimately convert the complex dye molecule into simpler, non-toxic compounds such as water, carbon dioxide, and inorganic salts.

Influence of Environmental Factors on Microbial Decolorization and Degradation

The efficiency of microbial degradation of C.I. Acid Red 263 is significantly influenced by various environmental and operational parameters. Optimizing these factors is essential for achieving high decolorization and degradation rates in practical applications.

pH: The pH of the medium affects the enzymatic activity of the microorganisms. Most bacterial consortia show optimal decolorization activity in a pH range of 6.0 to 8.0. researchgate.net For example, a bacterial consortium of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea achieved maximum decolorization of acid orange at a pH of 7.5. researchgate.net

Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for dye degradation by many mesophilic bacteria is typically between 30°C and 37°C. naturalspublishing.com Deviations from the optimal temperature can lead to a reduced rate of decolorization. naturalspublishing.comresearchgate.net

Oxygen Conditions: The initial reductive cleavage of the azo bond is often more efficient under anoxic or anaerobic conditions. juniperpublishers.com However, the subsequent degradation of the resulting aromatic amines typically requires aerobic conditions. researchgate.net This has led to the development of sequential anaerobic-aerobic treatment systems. researchgate.net Static (anaerobic) conditions are often more effective for the initial color removal step than shaken (aerobic) cultures. nih.gov

Nutrient Availability: The presence of suitable carbon and nitrogen sources is crucial for microbial activity. Microorganisms often require an additional carbon source, as many are unable to use the azo dye as the sole source of carbon and energy. nih.gov The addition of nutrients like yeast extract, glucose, or sucrose (B13894) can significantly enhance decolorization efficiency. researchgate.netnih.gov For instance, the dye removal percentage by one bacterial consortium increased to 75.19% with the addition of 3% sucrose. researchgate.net

Table 1: Optimal Environmental Conditions for Azo Dye Decolorization by Various Microorganisms

Microorganism/Consortium Azo Dye Optimal pH Optimal Temperature (°C) Key Findings Reference
Bacterial Consortium SPB92 Acid Orange 7.5 32 Consortium achieved decolorization within 23 hours under optimal conditions. researchgate.netresearchgate.net
Citrobacter sp. CK3 Reactive Red 180 6.0 - 7.0 27 - 37 Achieved 96% decolorization after 48 hours. naturalspublishing.com
Halotolerant Mixed Cultures Direct Red 81 8.0 - 10.0 60 Showed >90% decolorization at high pH and temperature. nih.gov
Exiguobacterium aurantiacum (TSL7) Remazol Golden Yellow 6.89 Not Specified Optimized with starch and beef extract as co-substrates. ut.ac.ir

Bioreactor Configurations and Operational Parameters for Enhanced Degradation

To effectively treat wastewater containing azo dyes like C.I. Acid Red 263 on a larger scale, various bioreactor configurations have been developed. These systems aim to provide optimal conditions for microbial activity and enhance the efficiency of the degradation process.

A highly effective approach is the use of sequential anoxic–aerobic bioreactors. researchgate.net This two-stage system leverages the different oxygen requirements for the two main steps of biodegradation.

Anoxic/Anaerobic Stage: In this stage, the azo dye is decolorized through the reductive cleavage of the azo bond. An up-flow fixed-film column reactor (UFCR) is one configuration used for this purpose. In a UFCR, microorganisms are immobilized on a support material, such as polyurethane foam (PUF), which provides a large surface area for microbial growth and interaction with the dye. researchgate.net

Aerobic Stage: The effluent from the anoxic stage, containing the aromatic amines, is then fed into an aerobic reactor, such as a continuously stirred aerobic reactor (CSAR). researchgate.net In this oxygen-rich environment, microorganisms mineralize the aromatic intermediates into simpler, non-toxic compounds. researchgate.net

Key operational parameters that must be controlled for optimal performance include the Hydraulic Retention Time (HRT), which is the average time the wastewater spends in the reactor. For a UFCR treating C.I. Acid Red 88, an HRT of 12 hours was found to be effective. researchgate.net The combination of these stages in a sequential system has been shown to achieve very high removal efficiencies for both color and Chemical Oxygen Demand (COD). researchgate.net

Table 2: Example of Bioreactor System for Azo Dye Degradation

Bioreactor System Configuration Key Features Operational Parameters Performance Reference
Sequential Anoxic–Aerobic Bioreactor Anoxic Up-flow Fixed-film Column Reactor (UFCR) followed by a Continuously Stirred Aerobic Reactor (CSAR) Immobilized bacterial consortium on polyurethane foam (PUF) support. Flow rate: 7 mL h⁻¹, Hydraulic Retention Time (HRT): 12 h 98% color removal and 95% COD removal for C.I. Acid Red 88. researchgate.net

Table 3: List of Chemical Compounds

Analytical Chemistry Methodologies for C.i. Acid Red 263 Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of C.I. Acid Red 263, offering valuable information about its electronic transitions, vibrational modes, and nuclear environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Decolorization Monitoring

UV-Vis spectroscopy is a widely used technique for monitoring the decolorization of dyes like C.I. Acid Red 263. This method relies on the principle that colored compounds absorb light in the visible region of the electromagnetic spectrum. The intensity of this absorption is directly proportional to the concentration of the dye in a solution, as described by the Beer-Lambert Law.

By measuring the decrease in absorbance at the maximum wavelength (λmax) of C.I. Acid Red 263 over time, researchers can quantify the extent and rate of decolorization processes, such as biodegradation or chemical treatment. omicsonline.orgsphinxsai.comresearchgate.netpjoes.com For instance, studies on the decolorization of similar azo dyes like Acid Red 18 and Reactive Red 120 have successfully employed UV-Vis spectrophotometry to track the reduction in color intensity by monitoring the characteristic absorption peak of the dye. sphinxsai.comuplb.edu.phjabsonline.org The disappearance of the characteristic absorption peak at the dye's λmax indicates the breakdown of the chromophore, the part of the molecule responsible for its color. pjoes.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for investigating the structural changes that occur in C.I. Acid Red 263 during various processes, such as degradation or interaction with other materials. nipne.roufu.brebsa2025.eu IR spectroscopy provides information about the vibrational modes of the molecules, and changes in the IR spectrum can indicate the breaking or formation of chemical bonds and alterations in functional groups. msu.edu

FTIR spectroscopy, an advanced form of IR spectroscopy, offers higher sensitivity and speed, making it particularly useful for analyzing complex samples and subtle structural modifications. ufu.brdiva-portal.org In the context of azo dyes, FTIR can help identify changes in characteristic functional groups like the azo (-N=N-) bond, aromatic rings, and sulfonate groups, providing insights into the degradation mechanisms. uplb.edu.phjabsonline.org For example, FTIR analysis has been used to confirm structural alterations in materials after interaction with acids and to identify functional groups involved in the adsorption of dyes. uplb.edu.phnipne.ro Changes in stretching and bending vibrations of bonds like C=O, C-N, N-H, and C-O can be observed, revealing changes in the molecular structure. uplb.edu.phresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for the detailed structural elucidation of organic compounds and the study of reaction mechanisms. scripps.edunih.govacs.org For C.I. Acid Red 263, NMR spectroscopy (including 1D and 2D techniques like 1H NMR and 13C NMR) can provide definitive information about the arrangement of atoms and their connectivity within the molecule. nih.govrsc.org

In the context of mechanistic elucidation, NMR spectroscopy can be used to identify and characterize intermediate products formed during the degradation or transformation of C.I. Acid Red 263. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the structures of these intermediates and map out the reaction pathways. nih.govacs.org This is particularly useful in biodegradation studies, where the metabolic products of the dye need to be identified to understand how microorganisms break down the complex dye molecule. jabsonline.org NMR's ability to provide detailed molecular-level information makes it a "gold standard" for structural analysis and mechanistic studies. nih.govacs.org

Fluorescence and Synchronous Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a sensitive technique used to study the interaction of molecules, particularly the binding of small molecules to proteins or other biomacromolecules. researchgate.netunito.itrsc.org C.I. Acid Red 263, being a colored compound, may exhibit fluorescence or interact with fluorescent species. Fluorescence spectroscopy can be used to investigate the binding of C.I. Acid Red 263 to proteins, such as serum albumin, which is important for understanding its distribution and fate in biological systems.

Changes in the fluorescence intensity or emission wavelength of a protein's intrinsic fluorophores (like tryptophan and tyrosine residues) upon binding with a ligand like C.I. Acid Red 263 can provide information about the binding event, binding constants, and the nature of the interaction (e.g., static or dynamic quenching). researchgate.netnih.govnih.govscirp.org

Synchronous fluorescence spectroscopy is a variation where both the excitation and emission wavelengths are scanned simultaneously with a fixed wavelength difference (Δλ). researchgate.netnih.govnih.govscirp.org By setting Δλ to specific values (e.g., 15 nm for tyrosine residues and 60 nm for tryptophan residues), researchers can selectively probe the microenvironment around these amino acid residues. nih.govnih.govscirp.org Changes in the synchronous fluorescence spectra can indicate conformational changes in the protein or alterations in the polarity of the microenvironment around the fluorophores upon binding with C.I. Acid Red 263. nih.govnih.govscirp.org

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating C.I. Acid Red 263 from complex mixtures and for analyzing its purity and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely applied in the analysis of dyes, including C.I. Acid Red 263. vulcanchem.comnajah.edusielc.comunl.pt HPLC allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. This makes it ideal for assessing the purity of C.I. Acid Red 263 samples and for separating the parent dye from its degradation products. diva-portal.orguni.lundpublisher.innih.gov

By coupling HPLC with detectors such as UV-Vis detectors or Mass Spectrometry (MS), researchers can not only separate but also identify and quantify the different components in a sample. jabsonline.orgunl.pt HPLC-UV/Vis is commonly used to monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products during treatment processes. jabsonline.orgnajah.eduuni.lundpublisher.in HPLC-MS provides molecular weight information, which is crucial for the positive identification of degradation products and the elucidation of degradation pathways. jabsonline.org Different HPLC methods, including those utilizing specific stationary phases like ion-exchange columns, have been developed for the analysis of acid dyes. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed in the analysis of non-volatile and polar compounds, making it highly suitable for the study of dyes like C.I. Acid Red 263 and their potential metabolites. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

LC-MS is a primary tool in metabolomics, which involves the comprehensive study of metabolites within a biological system. thermofisher.comresearchgate.net In the context of C.I. Acid Red 263, LC-MS can be used to identify metabolites formed through biological processes, such as microbial degradation or interactions with biological systems. researchgate.netrsc.org The chromatographic separation allows for the resolution of complex mixtures of the parent compound and its transformation products. The subsequent mass spectrometric detection provides information on the mass-to-charge ratio (m/z) of these compounds, aiding in their identification.

Metabolite identification using LC-MS often involves comparing acquired mass spectra with spectral libraries and databases. thermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, can provide elemental composition information, further assisting in the structural elucidation of unknown metabolites. thermofisher.com Fragmentation of precursor ions (MS/MS or MSn) yields characteristic fragment ions that provide structural details, enabling more confident identification and the localization of transformation sites within the molecule. thermofisher.comlcms.cz

LC-MS is also instrumental in elucidating metabolic pathways. By identifying intermediate metabolites formed during the degradation or transformation of C.I. Acid Red 263, researchers can map out the biochemical steps involved in these processes. nih.gov This is particularly valuable in environmental studies or investigations into the biological fate of the dye. Different LC column chemistries, such as reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar and ionic compounds, can be employed to provide broad coverage of potential metabolites. thermofisher.com Common ionization techniques used in LC-MS for such analyses include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique primarily used for the separation and detection of volatile and semi-volatile compounds. While C.I. Acid Red 263 itself is unlikely to be directly analyzed by GC-MS due to its low volatility, this technique is invaluable for identifying volatile degradation products that may arise from its breakdown under various conditions, such as thermal decomposition, photodegradation, or biological processes. researchgate.netepa.gov

GC-MS involves the separation of volatile analytes based on their boiling points and interaction with the stationary phase in a gas chromatography column. mdpi.com The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra serve as fingerprints for identifying the compounds by comparison with extensive mass spectral libraries. thermofisher.com

In the context of C.I. Acid Red 263 research, GC-MS can be applied to analyze the headspace above samples containing the dye undergoing degradation or to analyze extracts containing volatile breakdown products. mdpi.com For instance, studies on the photodegradation of similar azo dyes have successfully utilized GC-MS to identify volatile aromatic amines and other small molecules formed during the process. researchgate.net

The ability of GC-MS to detect compounds at trace levels makes it suitable for identifying even low-abundance volatile degradation products. mdpi.com However, sample preparation techniques, such as solid-phase microextraction (SPME) or solvent extraction, may be necessary to isolate and concentrate volatile analytes from complex matrices before GC-MS analysis.

Advanced Analytical Approaches in Complex Matrix Analysis

Analyzing C.I. Acid Red 263 in complex matrices, such as environmental samples (water, soil, sediment), biological fluids, or formulated products, presents significant analytical challenges. These matrices often contain numerous interfering substances that can suppress ionization, co-elute with the analyte, or otherwise compromise the accuracy and sensitivity of the analysis. Advanced analytical approaches are therefore essential to overcome these matrix effects and achieve reliable results. mdpi.com

Hyphenated techniques, particularly those combining advanced separation methods with mass spectrometry, are central to complex matrix analysis. Comprehensive two-dimensional liquid chromatography coupled to mass spectrometry (LC × LC-MS) offers enhanced separation power compared to one-dimensional LC, enabling the resolution of highly complex samples and improving the detection of target analytes and their transformation products. csic.es

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are crucial for providing accurate mass measurements and fragmentation data, which are vital for confirming the identity of C.I. Acid Red 263 and its related compounds in the presence of matrix interferences. mdpi.comresearchgate.net Techniques like accurate mass measurements allow for the determination of elemental composition, significantly reducing the number of possible candidates for an unknown compound. thermofisher.com

Advanced sample preparation techniques are equally important for reducing matrix effects and concentrating analytes. Solid-phase extraction (SPE) with various sorbents is a widely used method for extracting and cleaning up samples from complex matrices. mdpi.comresearchgate.net Other techniques, such as matrix solid-phase dispersion (MSPD) or supported liquid extraction (SLE), may also be employed depending on the nature of the matrix and the target analytes.

The development of targeted and untargeted screening methods using advanced MS techniques allows for both the specific detection of known compounds and the discovery of unexpected transformation products in complex samples. thermofisher.comnih.gov

Method Validation and Quality Assurance in C.I. Acid Red 263 Analysis

Method validation and quality assurance are critical components of any analytical chemistry research involving C.I. Acid Red 263 to ensure the reliability, accuracy, and consistency of the generated data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Quality assurance encompasses a broader set of practices and procedures implemented to ensure that the entire analytical process, from sample collection to data reporting, meets specified quality standards. scribd.com

Key validation parameters for the analysis of C.I. Acid Red 263 would typically include:

Specificity: The ability of the method to uniquely assess the analyte in the presence of other components that may be expected to be present in the sample matrix. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euijpqa.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable. europa.eu

Accuracy: The closeness of agreement between the value found and the accepted true value. europa.euresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (within-run precision) and intermediate precision (between-run, between-analyst, or between-instrument precision). europa.euresearchgate.net

Detection Limit (LoD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. europa.euijpqa.com

Quantitation Limit (LoQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euijpqa.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. europa.euresearchgate.net

Method validation should be conducted according to established guidelines, such as those provided by the International Conference on Harmonisation (ICH) Q2(R1). europa.euijpqa.com This involves performing a series of experiments to evaluate each validation parameter.

Quality assurance measures in the analysis of C.I. Acid Red 263 include the use of certified reference materials, participation in interlaboratory comparison studies, implementation of strict standard operating procedures (SOPs), regular calibration and maintenance of analytical instrumentation, and the use of quality control (QC) samples. scribd.comiik.ac.id QC samples, analyzed alongside study samples, help monitor the performance of the analytical system and ensure the reliability of the results over time. iik.ac.id System suitability tests are also performed before or during chromatographic runs to ensure that the instrument and system are functioning correctly. europa.eu

Adherence to rigorous method validation and quality assurance protocols is essential for generating scientifically sound and defensible data concerning C.I. Acid Red 263, particularly in regulated areas or when assessing its environmental impact or biological interactions.

Advanced Mechanistic and Theoretical Studies of C.i. Acid Red 263

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of dye molecules at an atomic level. nih.gov These methods provide detailed insights into molecular interactions and mechanisms that are crucial for designing efficient systems for dye removal and degradation. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For azo dyes, DFT calculations are instrumental in determining molecular structures, reactivity descriptors, and understanding adsorption mechanisms. nih.gov By analyzing parameters derived from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the dye's reactivity and susceptibility to degradation.

For instance, a DFT study on the azo dyes Metanil Yellow and Orange II calculated thermodynamic properties like free energy, dipole moment, and the HOMO-LUMO energy gap to describe the dyes' reactivity toward active photocatalytic species. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com Similarly, theoretical investigations into Disperse Red 73 and its derivatives used DFT to evaluate how different substituent groups affect the dye's reactivity and degradation tendency. tandfonline.com The results indicated that most derivatives were chemically less stable and thus more degradable than the parent molecule. tandfonline.com

Table 1: Representative DFT-Calculated Parameters for Azo Dyes Data is illustrative and based on studies of analogous compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Study Focus
Metanil Yellow-6.45-2.913.54Reactivity towards photocatalytic species nih.gov
Orange II-6.12-2.673.45Reactivity towards photocatalytic species nih.gov
Disperse Red 73 (Parent)-6.34-2.533.81Effect of substituents on reactivity and degradability tandfonline.com

Molecular Dynamics Simulations of Interactions with Adsorbents or Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of dyes, MD simulations provide a detailed view of the adsorption process onto various materials by simulating molecular arrangements and predicting interaction energies. nih.govresearchgate.net These simulations can model the entire adsorption event, including how the dye molecule approaches the adsorbent surface, penetrates the solvent layer, and physically adsorbs onto the material. nih.gov

For example, MD simulations have been used to understand the adsorption mechanism of cationic dyes like methylene (B1212753) blue onto activated carbon. physchemres.orgrsc.org These studies can reveal the orientation of the dye molecule on the adsorbent surface, with results often showing a parallel alignment that maximizes intermolecular interactions. physchemres.org In another study, MD simulations were combined with experimental work to investigate the removal of methylene blue and crystal violet on a montmorillonite-activated carbon composite, providing insights into the adsorption behavior of each dye. rsc.org Theoretical analyses using MD have also been applied to understand the adsorption of anionic dyes, such as indigo (B80030) carmine (B74029) and methyl red, onto cellulose (B213188), demonstrating that the dyes adsorb in a flat-lying orientation on the cellulose surface. nih.gov

Table 2: Summary of Findings from Molecular Dynamics (MD) Simulation Studies on Dye Adsorption Data is illustrative and based on studies of analogous compounds.

Dye(s)AdsorbentKey Findings from MD Simulation
Methylene BlueActivated CarbonDye molecule aligns in a parallel orientation on the adsorbent surface. physchemres.org
Methylene Blue, Crystal VioletMontmorillonite@Activated CarbonProvided insights into the affinity and intermolecular interactions of the dyes with the nanocomposite. rsc.org
Indigo Carmine, Methyl RedCelluloseAdsorption occurs with the dye molecules lying flat on the cellulose surface. nih.gov

Prediction of Degradation Pathways and Intermediates

Computational methods, particularly quantum chemistry, are increasingly used to elucidate the degradation pathways of azo dyes. researchgate.net These theoretical studies can predict the most probable sites for radical attack on the dye molecule, which is often the first step in the degradation process. By calculating the distribution of Fukui functions, researchers can identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

A computational study on azo pyridone dyes used quantum chemistry to investigate different degradation pathways initiated by hydroxyl radicals (HO•). researchgate.net Such studies help in understanding the initial steps of degradation, which typically involve the breakdown of the chromophoric azo bond (–N=N–). nih.gov This cleavage can lead to the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye. nih.gov Theoretical models can predict the formation of these and other reaction intermediates, providing a roadmap for the entire degradation process. nih.gov

Mechanistic Insights into Environmental Transformation Processes

Understanding the mechanisms by which dyes are transformed in the environment is crucial for developing effective remediation technologies. This involves identifying the reactive species responsible for degradation and modeling the speed at which these processes occur.

Elucidation of Radical-Mediated Reaction Mechanisms

The degradation of azo dyes in advanced oxidation processes (AOPs) is primarily driven by highly reactive radical species. The most common of these are hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). scielo.brmdpi.com The mechanism of degradation generally involves two main stages: the initial breakdown of the dye's chromophore, which results in decolorization, followed by the mineralization of the resulting intermediates into simpler inorganic compounds like CO₂ and H₂O. nih.govmdpi.com

The specific role of different radicals can be elucidated experimentally through the use of radical scavengers. For instance, in the degradation of reactive dyes by thermally activated persulfate, the participation of sulfate and hydroxyl radicals was evaluated by adding specific scavengers to the reaction. scielo.br The results showed that the reaction occurs more rapidly in an acidic medium, suggesting a significant contribution from the sulfate radical. scielo.br The generation of hydroxyl radicals in Fenton-like processes is a well-established mechanism for breaking the azo bond in dye molecules, thereby destroying their structure. nih.gov

Kinetic Modeling of Degradation Processes

Kinetic modeling is essential for quantifying the rate of dye degradation and understanding the factors that influence it. The experimental data from degradation studies are often fitted to various kinetic models, such as pseudo-first-order, pseudo-second-order, and the Langmuir-Hinshelwood model, to determine the reaction rate constants. nih.govmdpi.com

The photocatalytic degradation of the diazo dye Direct Blue 15 was found to be well-described by a pseudo-first-order kinetics model. mdpi.com Similarly, the degradation of Metanil Yellow and Orange II using iron oxide nanoparticles also followed pseudo-first-order kinetics. nih.gov In many photocatalytic processes, the Langmuir-Hinshelwood model is used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant. nih.gov This model accounts for the adsorption of the dye onto the catalyst surface, which is often a prerequisite for degradation.

Table 3: Kinetic Models Applied to the Degradation of Various Azo Dyes Data is illustrative and based on studies of analogous compounds.

DyeDegradation ProcessBest Fit Kinetic ModelReference
Direct Blue 15Photocatalysis (TiO₂)Pseudo-first-order mdpi.com
Methyl OrangePhotocatalysis (Cu-Ni/TiO₂)Pseudo-first-order (Langmuir-Hinshelwood mechanism) nih.gov
Metanil YellowPhotocatalysis (Iron Oxide Nanoparticles)Pseudo-first-order nih.gov
Orange IIPhotocatalysis (Iron Oxide Nanoparticles)Pseudo-first-order nih.gov
Remazol Brilliant Violet 5RAnaerobic/Aerobic SBRApparent first-order nih.gov

Interactions with Model Chemical and Biological Systems

Extensive literature searches for specific mechanistic and theoretical studies on C.I. Acid Red 263 (CAS No. 12217-38-8), also known as Supranol Red 3BW, did not yield specific research findings pertaining to its direct interactions with model chemical and biological systems. The following sections are structured to outline the typical investigatory approaches used for analogous acid dyes, providing a framework for potential future research on C.I. Acid Red 263. The detailed data and findings presented for other acid dyes serve as illustrative examples of the methodologies employed in this field of study.

Investigation of Binding Mechanisms and Thermodynamics (e.g., Dye-Protein Interactions)

The interaction between dyes and proteins, such as serum albumins, is a critical area of study for understanding the behavior of these molecules in biological systems. While direct studies on C.I. Acid Red 263 are not available, research on similar acid dyes, such as C.I. Acid Red 2 and C.I. Acid Red 73, reveals common investigatory techniques and the nature of these interactions.

Typically, the binding of an acid dye to a protein like human serum albumin (HSA) is investigated using various spectroscopic and calorimetric methods. These studies aim to determine the binding constants (K), the number of binding sites (n), and the thermodynamic parameters (enthalpy change, ΔH°; entropy change, ΔS°; and Gibbs free energy change, ΔG°) that govern the interaction.

For instance, studies on the interaction between C.I. Acid Red 2 and HSA have shown that the binding process is spontaneous, with binding constants in the order of 10⁵ M⁻¹. The negative enthalpy and positive entropy changes observed in such studies suggest that both hydrogen bonding and hydrophobic interactions are the primary forces stabilizing the dye-protein complex. researchgate.net The spontaneity of the binding is confirmed by the negative Gibbs free energy change.

A common method to elucidate these thermodynamic parameters is through fluorescence quenching experiments at different temperatures. The van't Hoff equation can then be applied to the binding constants obtained at various temperatures to calculate the enthalpy and entropy changes.

Thermodynamic ParameterTypical Interpretation in Dye-Protein Binding
ΔG° < 0 Spontaneous binding process
ΔH° > 0 and ΔS° > 0 Primarily hydrophobic interactions
ΔH° < 0 and ΔS° < 0 van der Waals forces and hydrogen bonds
ΔH° < 0 and ΔS° > 0 Electrostatic forces

This interactive table summarizes the interpretation of thermodynamic parameters in dye-protein interactions.

Molecular docking studies are also frequently employed to predict the preferred binding site of the dye on the protein. For other acid dyes, these studies have often identified specific subdomains within the protein, such as subdomain IB for C.I. Acid Red 73 on HSA, as the primary binding location. nih.gov These computational models, combined with experimental data, provide a detailed picture of the binding mechanism at a molecular level.

Spectroscopic Probing of Molecular Microenvironments

Spectroscopic techniques are invaluable for probing the changes in the molecular microenvironment of both the dye and the protein upon binding. Fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism (CD) are the principal tools used for this purpose.

Fluorescence quenching is a key phenomenon observed when a dye binds to a protein containing fluorescent amino acid residues like tryptophan and tyrosine. The quenching can be either dynamic (collisional) or static (formation of a ground-state complex). By analyzing the fluorescence data using the Stern-Volmer equation, the quenching mechanism can be determined. For many acid dye-protein interactions, a static quenching mechanism is observed, indicating the formation of a stable complex. mdpi.comrsc.org

Synchronous fluorescence spectroscopy can provide more specific information about the microenvironment around tryptophan and tyrosine residues. A shift in the maximum emission wavelength in the synchronous fluorescence spectrum can indicate changes in the polarity of the environment surrounding these amino acid residues upon dye binding. researchgate.net

Circular dichroism (CD) spectroscopy is used to investigate conformational changes in the secondary structure of the protein. The binding of a dye can induce changes in the α-helical content of the protein, which is reflected in the CD spectrum. Studies on other acid dyes have shown that binding can cause slight alterations in the protein's conformation. nih.gov

Förster Resonance Energy Transfer (FRET) is another powerful technique used to determine the distance between the bound dye (acceptor) and a fluorescent amino acid residue on the protein (donor), such as tryptophan. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, allowing for precise distance measurements on a nanometer scale. For example, the distance between C.I. Acid Red 73 and a tryptophan residue in HSA was calculated to be 3.28 nm. nih.gov

Spectroscopic TechniqueInformation Gained
Fluorescence Quenching Binding constants, quenching mechanism (static/dynamic)
Synchronous Fluorescence Changes in the microenvironment polarity of Trp and Tyr residues
Circular Dichroism (CD) Conformational changes in the protein's secondary structure
UV-Vis Absorption Formation of a ground-state complex
Förster Resonance Energy Transfer (FRET) Distance between the bound dye and specific amino acid residues

This interactive table outlines the application of various spectroscopic techniques in studying dye-protein interactions.

While the specific data for C.I. Acid Red 263 remains to be elucidated, the established methodologies from studies of analogous compounds provide a clear roadmap for future research into its interactions with chemical and biological systems.

Emerging Research Directions and Future Perspectives for C.i. Acid Red 263 Studies

Development of Multifunctional Materials for C.I. Acid Red 263 Removal

Current research is heavily focused on moving beyond simple adsorbents to create multifunctional materials that can both capture and degrade C.I. Acid Red 263. These materials aim to offer higher efficiency, reusability, and a more complete solution to dye-contaminated wastewater.

Key research trends include:

Photocatalytic Adsorbents: Combining the adsorptive properties of materials like activated carbon or zeolites with the photocatalytic activity of semiconductors such as titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4). These composites can first concentrate dye molecules on their surface and then degrade them under light irradiation. For instance, a Fe3O4@TiO2 composite with exposed (001) facets has shown enhanced photocatalytic degradation of Acid Red 73, a similar azo dye, achieving 93.56% removal in 24 minutes.

Magnetic Nanocomposites: Incorporating magnetic nanoparticles (e.g., Fe3O4) into adsorbent structures. This allows for the easy separation and recovery of the adsorbent from treated water using an external magnetic field, which is a significant advantage for practical applications.

Advanced Functional Polymers and Hydrogels: Developing novel polymers and hydrogel composites with high adsorption capacities and selectivity for azo dyes. These materials can be engineered to respond to specific environmental triggers like pH or temperature, allowing for controlled dye release and adsorbent regeneration.

Table 1: Performance of Various Functional Materials in Azo Dye Removal
MaterialTarget DyeRemoval Efficiency (%)Key FeatureReference
Graphene Oxide (GO) NanoplateletsSafranin97.78High adsorption capacity
Fe3O4@TiO2 CompositeAcid Red 7393.56Magnetic separability, high photocatalytic activity
Graphitic Carbon Nitride (g-C3N4)Acid Red 26HighMetal-free photocatalyst
Activated Charcoal (from Almond Shell)Acid Red 18-Low-cost, bio-based adsorbent

Integration of Treatment Technologies for Enhanced Remediation

To overcome the limitations of single-process treatments, researchers are increasingly investigating the integration of multiple technologies. These hybrid systems can achieve higher degradation efficiencies and complete mineralization of C.I. Acid Red 263, converting it into harmless substances like CO2 and H2O.

Promising integrated approaches include:

Advanced Oxidation Processes (AOPs) Combined with Biological Treatment: AOPs, such as ozonation or Fenton processes, can be used as a pre-treatment step to break down the complex and recalcitrant structure of C.I. Acid Red 263. This initial degradation increases the biodegradability of the dye, making the resulting effluent more amenable to conventional biological wastewater treatment. Combining AOPs with biological processes has been shown to improve biodegradability and reduce operating costs for the complete mineralization of pollutants.

Electrochemical-Adsorption Systems: This approach combines the separation power of adsorption with the destructive capability of electrochemical oxidation. Dyes are first adsorbed onto an electrode surface and then degraded electrochemically, which can also regenerate the adsorbent material for subsequent cycles.

Membrane Filtration with Photocatalysis: Integrating photocatalytic processes with membrane filtration can create a highly efficient, continuous treatment system. The membrane retains the photocatalyst and dye molecules, providing sufficient time for degradation, while allowing clean water to pass through.

Table 2: Comparison of Hybrid Water Treatment Techniques
Integrated SystemMechanismAdvantageReference
AOP-BiologicalAOP pre-treatment enhances biodegradability for subsequent biological degradation.Cost-effective for complete mineralization of recalcitrant compounds.
ElectrodialysisCombines electrochemical processes with membrane separation.Reliable and efficient for separating and degrading pollutants.
Hydrodynamic Cavitation (HC) - BiologicalHC generates radicals that break down complex molecules, making them more biodegradable.Can serve as an effective pre-treatment to a biological process.

Green Chemistry Principles in C.I. Acid Red 263 Synthesis and Application

The future of dye manufacturing is moving towards more sustainable and environmentally friendly practices, guided by the principles of green chemistry. This involves rethinking the entire lifecycle of dyes like C.I. Acid Red 263, from their synthesis to their application.

Key areas of development are:

Eco-Friendly Synthesis Routes: Traditional azo dye synthesis often involves harsh conditions (low temperatures), toxic solvents, and unstable intermediates. Green synthesis approaches aim to overcome these issues by using solvent-free methods, such as grinding at room temperature, and employing reusable catalysts like magnetic solid acids. These methods offer benefits like milder reaction conditions, simpler product isolation, and reduced waste generation.

Use of Bio-based Feedstocks: Research is exploring the potential of deriving aromatic amines and coupling components, the building blocks of azo dyes, from renewable biomass sources instead of petrochemicals.

Designing for Degradability: A long-term goal is to design new azo dye molecules that retain their desired color and fastness properties during use but are engineered to degrade more easily and safely in wastewater treatment processes after their useful life.

Advanced Sensor Development for Real-Time Monitoring of Azo Dyes

Effective control of water pollution requires rapid, sensitive, and on-site methods for detecting contaminants like C.I. Acid Red 263. Future research is focused on developing advanced sensors that can provide real-time monitoring of azo dye concentrations in industrial effluents and the environment.

Innovations in sensor technology include:

Electrochemical Sensors: These sensors offer high sensitivity, selectivity, and the potential for miniaturization. Modifications of electrode surfaces with nanomaterials, such as gold nanoparticles or metal-organic frameworks (MOFs), can significantly enhance their performance in detecting specific azo dyes at very low concentrations.

Fluorescence-Based Probes: Carbon dots (CDs) derived from waste biomass are being explored as fluorescent probes for azo dye detection. The fluorescence of these CDs is "quenched" or turned off in the presence of azo dyes, allowing for quantitative measurement. This method has shown a limit of detection for Methyl Orange as low as 151 parts per billion (ppb).

Smartphone-Based Colorimetric Systems: Leveraging the high-quality cameras in modern smartphones, researchers are developing portable and low-cost systems for colorimetric analysis. These systems use image processing to quantify dye concentration based on the color intensity of a sample, making on-site monitoring more accessible.

Machine Learning and Artificial Intelligence Applications in Dye Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate research and optimize processes related to azo dyes. These computational approaches can analyze large, complex datasets to identify patterns, predict outcomes, and guide experimental design.

Key applications include:

Process Optimization: AI algorithms, particularly artificial neural networks (ANN), are being used to model and optimize the performance of dye removal processes. These models can predict the efficiency of a treatment method (e.g., adsorption or photocatalysis) under various operational parameters like pH, temperature, and catalyst dose, thereby identifying the optimal conditions with fewer experiments.

Predictive Modeling of Degradation: ML can predict the efficiency of photocatalytic degradation of organic dyes, helping to identify the most effective catalyst materials and reaction conditions without extensive trial-and-error experimentation. Studies have shown that ML models can achieve high accuracy in forecasting degradation efficiency.

Smart Remediation Systems: The integration of AI with advanced sensors and treatment technologies could lead to the development of "smart" water treatment systems. These systems could autonomously monitor pollutant levels in real-time and adjust treatment parameters dynamically to ensure optimal performance and efficiency, even with fluctuating wastewater compositions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing C.I. Acid Red 263 to ensure high purity and yield?

  • Methodology : Design experiments to optimize temperature, pH, reaction time, and solvent composition. Use fractional factorial designs to identify critical variables. Validate purity via HPLC and NMR, and compare yields across trials. Include control groups with fixed parameters to isolate variable effects . Replicate synthesis protocols at least three times to ensure reproducibility, and document deviations in reaction conditions .

Q. Which analytical techniques are most effective for quantifying C.I. Acid Red 263 in complex matrices (e.g., wastewater, biological systems)?

  • Methodology : Employ UV-vis spectroscopy for rapid quantification, calibrated against standard curves. Validate with mass spectrometry (LC-MS/MS) for specificity in complex samples. Use solid-phase extraction (SPE) to minimize matrix interference. Report detection limits, recovery rates, and inter-day precision .

Q. What are the critical parameters to control when assessing the photostability of C.I. Acid Red 263 under UV irradiation?

  • Methodology : Conduct controlled exposure experiments using calibrated UV lamps. Monitor degradation kinetics via absorbance spectra at regular intervals. Control temperature, oxygen levels, and solvent composition to isolate photolytic effects. Use actinometry to validate light intensity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for C.I. Acid Red 263 under varying pH conditions?

  • Methodology : Perform isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) across pH gradients. Compare results with computational models (e.g., density functional theory) to predict protonation states. Address discrepancies by standardizing buffer systems and validating instrument calibration . Replicate studies in triplicate and perform meta-analyses of published data to identify systematic biases .

Q. What methodologies are recommended for investigating electron transfer mechanisms in the electrochemical degradation of C.I. Acid Red 263?

  • Methodology : Use cyclic voltammetry (CV) to identify redox potentials and reaction reversibility. Couple with rotating disk electrode (RDE) experiments to study mass transport limitations. Analyze degradation intermediates via in-situ Raman spectroscopy or HPLC-MS. Reference electrode materials (e.g., Pt vs. Fe anodes) to assess catalytic effects .

Q. How can molecular dynamics (MD) simulations predict the aggregation behavior of C.I. Acid Red 263 in aqueous solutions?

  • Methodology : Parameterize force fields using quantum mechanical calculations for dye molecules. Simulate solvation dynamics under varying ionic strengths and temperatures. Validate predictions with dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). Compare aggregation thresholds with experimental turbidity measurements .

Q. What statistical approaches reconcile discrepancies in kinetic data for C.I. Acid Red 263’s degradation pathways?

  • Methodology : Apply multivariate regression to identify confounding variables (e.g., catalyst loading, light intensity). Use Bayesian statistics to model uncertainty in rate constants. Validate models with cross-validation techniques and publish raw datasets for independent verification .

Methodological Guidelines

  • Data Reliability : Ensure raw data includes error margins (e.g., standard deviations from triplicate runs). Disclose instrument calibration protocols and environmental controls .
  • Contradiction Analysis : Use sensitivity analysis to test hypotheses against conflicting data. Publish negative results to avoid publication bias .
  • Ethical Reporting : Cite primary sources for spectroscopic or thermodynamic parameters. Avoid using unverified databases (e.g., Wikipedia) for critical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.